molecular formula C22H16F2N2O2S B11129571 1-{2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-fluorophenoxy)ethanone

1-{2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-fluorophenoxy)ethanone

Cat. No.: B11129571
M. Wt: 410.4 g/mol
InChI Key: FCUJTIUMKQSUDW-UHFFFAOYSA-N
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Description

1-{2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-fluorophenoxy)ethanone is a complex organic compound that features a benzimidazole core, a fluorobenzyl group, and a fluorophenoxy group

Preparation Methods

The synthesis of 1-{2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-fluorophenoxy)ethanone typically involves multiple steps. One common route includes the reaction of 2-fluorobenzyl chloride with benzimidazole-2-thiol to form 2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazole. This intermediate is then reacted with 4-fluorophenoxyacetyl chloride under basic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-fluorophenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions but can include various substituted derivatives and oxidized forms.

Scientific Research Applications

1-{2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-fluorophenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism by which 1-{2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-fluorophenoxy)ethanone exerts its effects involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The fluorobenzyl and fluorophenoxy groups enhance the compound’s binding affinity and specificity, allowing it to effectively inhibit or activate target pathways. This compound may interact with pathways involved in inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic development.

Comparison with Similar Compounds

1-{2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-fluorophenoxy)ethanone can be compared with other benzimidazole derivatives, such as:

    2-[(2-fluorobenzyl)sulfanyl]-1H-benzimidazole: Lacks the fluorophenoxy group, resulting in different chemical properties and biological activities.

    (2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid: Contains a carboxylic acid group, which alters its solubility and reactivity.

    1-butyl-2-(4-fluorophenyl)-1H-benzimidazole-5-carbonitrile: Features a nitrile group, providing different pharmacological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H16F2N2O2S

Molecular Weight

410.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-1-[2-[(2-fluorophenyl)methylsulfanyl]benzimidazol-1-yl]ethanone

InChI

InChI=1S/C22H16F2N2O2S/c23-16-9-11-17(12-10-16)28-13-21(27)26-20-8-4-3-7-19(20)25-22(26)29-14-15-5-1-2-6-18(15)24/h1-12H,13-14H2

InChI Key

FCUJTIUMKQSUDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)F)F

Origin of Product

United States

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